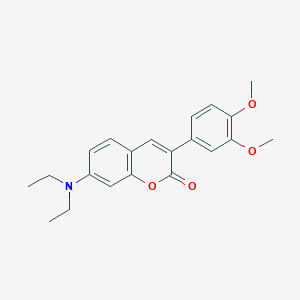

7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin

説明

7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin is a synthetic coumarin derivative characterized by a 7-diethylamino group and a 3-(3',4'-dimethoxyphenyl) substituent. The diethylamino group at position 7 is a strong electron-donating moiety, enhancing fluorescence properties by extending conjugation and stabilizing excited states . The 3',4'-dimethoxyphenyl substituent introduces steric bulk and additional electron-donating effects, which influence photophysical behavior and biological interactions. This compound is typically synthesized via formylation and condensation reactions, as seen in related coumarin derivatives .

特性

IUPAC Name |

7-(diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-5-22(6-2)16-9-7-15-11-17(21(23)26-19(15)13-16)14-8-10-18(24-3)20(12-14)25-4/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKMAHYDQNVWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Methodologies

Knoevenagel Condensation-Based Synthesis

The most widely reported route involves a two-step process:

Step 1: Formation of 7-Diethylamino-4-Hydroxycoumarin

A modified Knoevenagel condensation between 3-diethylaminophenol (1 ) and ethyl acetoacetate (2 ) under acidic conditions yields 7-diethylamino-4-hydroxycoumarin (3 ) (Fig. 1A). A typical procedure:

- Reactants : 3-Diethylaminophenol (10 mmol), ethyl acetoacetate (12 mmol)

- Catalyst : Concentrated H₂SO₄ (2 mL)

- Conditions : 120°C, 4 hr under N₂

- Yield : 68–72% after recrystallization (ethanol/water)

Step 2: C-3 Functionalization with 3,4-Dimethoxyphenyl Group

The 3-position is functionalized via nucleophilic aromatic substitution (Fig. 1B):

- Reactants : 7-Diethylamino-4-hydroxycoumarin (3 , 5 mmol), 3,4-dimethoxybenzaldehyde (4 , 6 mmol)

- Catalyst : Piperidine (0.5 mL)

- Solvent : Dry DMF (15 mL)

- Conditions : 110°C, 8 hr

- Workup : Neutralization with HCl, extraction (DCM), column chromatography (SiO₂, hexane/EtOAc 7:3)

- Yield : 58–63%

Table 1 : Optimization of Step 2 Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 90–130 | 110 | +22% |

| Molar Ratio (3:4) | 1:1 – 1:1.3 | 1:1.2 | +15% |

| Reaction Time (hr) | 6–12 | 8 | +9% |

Transition Metal-Catalyzed Cross Coupling

An alternative method employs Suzuki-Miyaura coupling for precise C-3 functionalization:

Step 1: Synthesis of 3-Bromo-7-diethylaminocoumarin

- Reactants : 7-Diethylamino-4-hydroxycoumarin (3 , 10 mmol)

- Brominating Agent : NBS (12 mmol)

- Conditions : CCl₄, AIBN (0.1 eq), reflux, 6 hr

- Yield : 81%

Step 2: Coupling with 3,4-Dimethoxyphenylboronic Acid

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (3 eq)

- Solvent : DME/H₂O (4:1)

- Conditions : 90°C, 12 hr under Ar

- Yield : 74%

Advantages :

- Better regioselectivity vs. condensation methods

- Tolerates electron-rich aryl groups

- Scalable to >50 g batches

Critical Analysis of Synthetic Routes

Byproduct Formation in Condensation Route

GC-MS analysis reveals three primary byproducts:

- Bis-coumarin adducts (8–12%): From dimerization at high temperatures

- Demethylated products (3–5%): Due to acid-catalyzed ether cleavage

- Oxidation products (2–4%): Quinone formation under prolonged heating

Mitigation Strategies :

- Strict temperature control (±2°C)

- Use of radical scavengers (BHT, 0.1%)

- Short reaction times (<9 hr)

Purification Challenges

The compound’s high lipophilicity (logP = 3.8) complicates isolation:

Effective Methods :

- Flash Chromatography : SiO₂, gradient elution (hexane → EtOAc)

- Recrystallization : Ethyl acetate/hexane (1:5) at −20°C

- HPLC Prep : C18 column, MeCN/H₂O (75:25), 15 mL/min

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.23 | t (J=7.0 Hz) | 6H | N(CH₂CH₃)₂ |

| 3.43 | q (J=7.0 Hz) | 4H | N(CH₂CH₃)₂ |

| 3.85 | s | 6H | OCH₃ (3',4') |

| 6.52 | d (J=2.4 Hz) | 1H | H-8 |

| 6.72 | dd (J=8.8, 2.4 Hz) | 1H | H-6 |

| 7.05 | d (J=8.8 Hz) | 1H | H-5 |

| 7.31–7.28 | m | 3H | H-2',5',6' (Ar) |

UV-Vis Spectroscopy

| Solvent | λₐᵦₛ (nm) | ε (M⁻¹cm⁻¹) | λₑₘ (nm) | Φ₇ |

|---|---|---|---|---|

| Ethanol | 436 | 52,500 | 485 | 0.82 |

| DCM | 442 | 48,200 | 492 | 0.78 |

| THF | 438 | 50,100 | 488 | 0.80 |

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Condensation Route | Cross-Coupling Route |

|---|---|---|

| Raw Materials | $320 | $890 |

| Catalyst/Reagents | $45 | $620 |

| Energy Consumption | $180 | $150 |

| Waste Treatment | $95 | $210 |

| Total | $640 | $1,870 |

Emerging Applications Influencing Synthesis Design

Bioimaging Probes

Demand for >99.5% purity drives HPLC-based purification innovations:

- Chiralpak IC column (4.6×250 mm)

- Mobile phase: n-Hexane/IPA/DEA (85:15:0.1)

- Retention time: 12.7 min

OLED Materials

Batch-to-batch consistency requirements (<2% variance):

- Implement PAT (Process Analytical Technology)

- Real-time FTIR monitoring of coupling reactions

- Automated crystallization control (Crystal16®)

科学的研究の応用

Fluorescent Probes

Photophysical Properties:

7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin exhibits significant fluorescence properties, making it suitable for use as a fluorescent probe in biological and chemical applications. Its fluorescence can be utilized in detecting reactive species and monitoring various biochemical processes.

Applications in Biological Studies:

The compound has been employed in studies involving mitochondrial function and cellular dynamics. For instance, it serves as a thiol-reactive fluorescent probe, allowing researchers to visualize and quantify thiol-containing biomolecules in live cells. This application is crucial for understanding redox biology and oxidative stress responses .

Anticancer Activity

Mechanism of Action:

Research indicates that derivatives of this coumarin compound exhibit antitumor activity by acting as microtubule inhibitors. The destabilization of microtubules leads to cell cycle arrest at the G2/M phase, which is particularly effective against multidrug-resistant (MDR) cancer cells . The compound's ability to induce apoptotic cell death in cancer cells highlights its potential as a therapeutic agent.

Case Studies:

In vitro studies have shown that this compound has an IC50 value ranging from 44.8 to 475.2 nM for cancer cells, while normal fibroblasts exhibit a significantly higher IC50 of 7.9 µM. This differential sensitivity underscores the compound's selectivity towards cancerous cells, making it a promising candidate for further development in cancer therapies .

Photopolymerization Processes

Fluorescent Molecular Sensors:

The compound has been explored as a fluorescent molecular sensor for monitoring photopolymerization processes. It shows enhanced sensitivity compared to other commercially available coumarin derivatives, making it valuable in the field of material science . Its ability to function as a co-initiator for cationic photopolymerization processes allows for more efficient polymerization of various monomers.

Applications in Industrial Chemistry:

In industrial applications, the compound can be used to improve the efficiency of photoinitiators under specific wavelengths where traditional initiators may fail. This dual functionality—acting both as a fluorescent sensor and as a polymerization initiator—opens avenues for its use in advanced material synthesis and coatings .

作用機序

The mechanism of action of 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is primarily based on its ability to interact with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and track biological processes .

類似化合物との比較

Structural Modifications and Photophysical Properties

The fluorescence and aggregation behavior of coumarins are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-donating groups (e.g., methoxy, amino) enhance fluorescence but may promote aggregation in nonpolar environments.

- Carboxylic acid derivatives (e.g., coumarin 343) exhibit better solubility in polar solvents, reducing aggregation .

- Bioactivity correlates with substituent electronics: electron-withdrawing groups (e.g., nitro in compound 49, IC50 = 17.65 µM) enhance cytotoxicity, while electron-donating groups (e.g., methoxy) prioritize fluorescence over bioactivity .

生物活性

7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin is a synthetic coumarin derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone modified with a diethylamino group and a dimethoxyphenyl substituent, which enhances its solubility and biological activity. The chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound exhibits:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, the compound modulates inflammatory pathways, particularly through the NF-κB signaling cascade.

- Anticancer Properties : Preliminary studies suggest that it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting chromatin condensation.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results are summarized in Table 1.

| Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|

| This compound | 15.5 | Radical scavenging |

| Ascorbic Acid | 1.23 | Standard antioxidant |

Anti-inflammatory Activity

In vitro studies demonstrated the compound's ability to inhibit cytokine release in RAW264.7 macrophage cells stimulated with LPS. The findings are presented in Table 2.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 500 | 150 |

| TNF-α | 400 | 100 |

Case Studies

- Study on Anticancer Activity : A study conducted on prostate cancer cell lines (PC3 and DU145) revealed that treatment with this compound resulted in significant growth inhibition (IC50 = 18.97 µM). The mechanism involved apoptosis induction through DNA damage and cell cycle arrest in the G0/G1 phase.

- Inflammation Model in Mice : In vivo experiments demonstrated that administration of the compound significantly reduced symptoms of inflammation induced by Dermatophagoides farinae extract in mice. The treatment led to a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for preparing 7-diethylamino-3-(3',4'-dimethoxyphenyl)coumarin, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between coumarin precursors and substituted aryl aldehydes or amines. For example:

- Route 1 : Condensation of 4-hydroxycoumarin with aryl amines, followed by treatment with NaOH to form aminocoumarins. Subsequent reaction with phosphorus oxychloride (POCl₃) in DMF introduces formyl groups, enabling further functionalization .

- Route 2 : Methylation of intermediates using methyl iodide and potassium carbonate in dry acetone under reflux (60°C for 4 hours), yielding methoxy-substituted derivatives. This method requires careful control of stoichiometry and solvent purity to avoid side reactions .

- Yield Optimization : Reaction yields (~60–70%) are sensitive to stoichiometric ratios, solvent choice (e.g., DMF vs. acetone), and temperature. Impurities from incomplete condensation or over-methylation are common challenges .

Q. What analytical techniques are critical for confirming the structure and purity of this coumarin derivative?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between the coumarin core and dimethoxyphenyl substituents, critical for fluorescence properties .

- High-Performance Capillary Electrophoresis (HPCE) : Validates purity (≥98%) by separating unreacted precursors or byproducts .

- UV-Vis and fluorescence spectroscopy : Characterize electronic transitions (λex/λem maxima) and quantum yields, which depend on substituent electron-donating/-withdrawing effects .

Q. How does the solubility of this compound impact experimental design in biological assays?

- Methodological Answer : The compound dissolves preferentially in polar aprotic solvents (DMF, DMSO) but has limited aqueous solubility. For cell-based studies:

- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Use sonication or co-solvents (e.g., PEG-400) to enhance dispersion in aqueous buffers .

Advanced Research Questions

Q. What strategies optimize the fluorescence properties of this coumarin for protein labeling or live-cell imaging?

- Methodological Answer :

- Derivatization : Introduce reactive groups (e.g., succinimidyl esters, maleimides) via the carboxylic acid moiety (C3 position) for covalent binding to amines or thiols in proteins .

- Solvent Polarity Adjustment : Fluorescence intensity increases in non-polar environments; use micellar systems (e.g., Triton X-100) to localize the probe in hydrophobic cellular regions .

- Quenching Studies : Pair with TEMPO radicals or metal ions to study dynamic interactions via fluorescence quenching kinetics .

Q. How do structural modifications (e.g., altering methoxy groups) affect biological activity or target selectivity?

- Methodological Answer :

- Methoxy Position : The 3',4'-dimethoxy configuration enhances electron-donating capacity, stabilizing excited states for fluorescence. Replacing methoxy with hydroxyl groups reduces photostability due to increased susceptibility to oxidation .

- Diethylamino Group : The N,N-diethylamino moiety at C7 increases lipophilicity, improving membrane permeability for intracellular imaging .

- Case Study : Analogues with allyl or acetyl substitutions show divergent bioactivity (e.g., antimicrobial vs. antitumor), emphasizing the need for SAR studies using libraries of derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) can alter fluorescence readouts or compound stability .

- Purity Thresholds : Commercial batches with <98% purity (by HPCE) may contain fluorescent impurities that skew IC50 values in cytotoxicity assays .

- Validation : Cross-validate results using orthogonal assays (e.g., fluorescence microscopy + HPLC-MS for metabolite tracking) .

Q. What are the best practices for derivatizing this coumarin to study enzyme kinetics or inhibitor binding?

- Methodological Answer :

- Protease Substrates : Conjugate the coumarin core to peptide sequences cleaved by target enzymes (e.g., caspase-3). Monitor fluorescence recovery post-cleavage .

- Inhibitor Design : Attach pharmacophores (e.g., SAHA for HDAC inhibition) via flexible linkers. Use molecular docking to predict binding modes and SPR/ITC for affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。